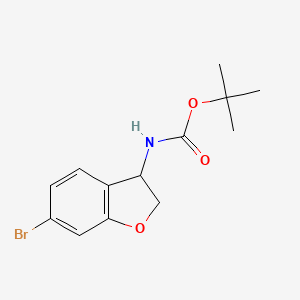

tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate

Description

tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate (CAS: 2364561-61-3 or 1257854-98-0) is a brominated benzofuran derivative featuring a tert-butyl carbamate group. Its molecular formula is C₁₃H₁₆BrNO₃, with a molecular weight of 314.18 g/mol . The compound is characterized by a 2,3-dihydrobenzofuran core substituted with a bromine atom at position 6 and a carbamate group at position 2. This structural motif makes it a versatile intermediate in pharmaceutical synthesis, particularly for developing active pharmaceutical ingredients (APIs) . High-purity grades (≥97%) are available for research and industrial applications, emphasizing its role in precision-driven organic chemistry .

Properties

IUPAC Name |

tert-butyl N-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJAUBAWNZPINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745346 | |

| Record name | tert-Butyl (6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257854-98-0 | |

| Record name | Carbamic acid, N-(6-bromo-2,3-dihydro-3-benzofuranyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257854-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate typically involves the reaction of (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Chemical Reactions Analysis

tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzofuran-Based Carbamates

Key Observations:

In contrast, the methoxy group in the (R)-isomer (Table 1) is electron-donating, favoring stability over reactivity .

Molecular Weight and Purity :

- The bromine atom increases the molecular weight significantly (314.18 vs. 265.31 for the methoxy analog), impacting solubility and crystallinity. High purity (≥97%) is emphasized for the target compound to meet pharmaceutical standards .

Synthetic Utility :

- The target compound’s bromo group serves as a handle for further functionalization, unlike the methoxy or fluorophenyl derivatives, which require distinct synthetic strategies .

Stability and Handling

- tert-Butyl carbamate (Boc) stability : The Boc group in all analogs is acid-labile, but steric and electronic effects from substituents modulate deprotection kinetics. For example, the electron-withdrawing bromo group may slightly accelerate acid-mediated deprotection compared to methoxy analogs .

Commercial Availability

- The target compound is listed as discontinued by some suppliers (e.g., CymitQuimica), highlighting supply chain volatility . In contrast, fluorophenyl and methoxy analogs are more readily available, reflecting broader industrial demand .

Biological Activity

tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate is an organic compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. This compound features a unique combination of functional groups that contribute to its biological activity, particularly in the context of medicinal chemistry. Its potential as a therapeutic agent has garnered attention due to its interactions with specific biological targets.

Chemical Structure and Properties

The compound consists of a tert-butyl group, a carbamate functional group, and a brominated benzofuran moiety. The presence of the bromine atom and the carbamate group enhances its reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H16BrNO3 |

| Molecular Weight | 314.18 g/mol |

| CAS Number | 1257854-98-0 |

| Synonyms | tert-butyl N-(6-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate |

| Structure | Chemical Structure |

Research indicates that this compound acts primarily as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers and other diseases. In vitro studies have shown that it can modulate pathways related to cell proliferation and apoptosis, suggesting its potential utility in therapeutic applications against malignancies.

Interaction Studies

The binding affinity and selectivity of this compound towards various biological targets have been investigated using techniques such as surface plasmon resonance and fluorescence spectroscopy. Preliminary results indicate promising interactions with proteins involved in disease pathways, warranting further exploration into its mechanism of action.

Biological Activity

The biological activity of this compound has been characterized through various assays:

- Inhibition Studies : The compound has demonstrated significant inhibitory effects on PRMT5 activity, with IC50 values indicating effective modulation of enzyme function.

- Cell Proliferation Assays : In cancer cell lines, treatment with this compound resulted in reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

- Selectivity Profile : Comparative studies against other methyltransferases have shown that this compound exhibits selective inhibition, which is crucial for minimizing off-target effects in therapeutic applications.

Case Studies

Several studies have focused on the biological implications of this compound:

- Study 1 : A research article published in MDPI highlighted the effectiveness of this compound in inhibiting PRMT5 in vitro, demonstrating its potential as a lead compound for cancer therapy .

- Study 2 : Another study explored its effects on apoptosis in breast cancer cell lines, showing that the compound induces cell death through caspase activation pathways .

Q & A

Q. Q1: What are the recommended synthetic routes for tert-Butyl (6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis: A common approach involves Boc-protection of amines followed by halogenation. For example, Boc₂O is added to an amine precursor in DCM at -78°C, followed by pH adjustment and extraction (e.g., using EtOAc/DCM). Column chromatography is typically employed for purification .

- Optimization Tips:

- Temperature Control: Maintain low temperatures (-78°C) during Boc protection to minimize side reactions .

- Catalysts: Use Pd(PPh₃)₂Cl₂ and CuI for coupling reactions (e.g., Sonogashira coupling) to improve yield .

- Purification: Optimize solvent systems for column chromatography based on polarity differences between the product and byproducts .

Advanced Mechanistic Insights

Q. Q2: How do reaction mechanisms for cross-coupling steps involving the bromo-substituted dihydrobenzofuran moiety proceed?

Methodological Answer:

- Mechanistic Pathways: The bromo group participates in Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira). For example, coupling with alkynes proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination .

- Key Evidence:

Data Contradiction Analysis

Q. Q3: How should researchers address discrepancies in reported yields for similar carbamate syntheses?

Methodological Answer:

- Root Causes:

- Steric Effects: Bulky tert-butyl groups may hinder coupling efficiency in certain solvents (e.g., THF vs. DMAc) .

- Purification Challenges: Column chromatography conditions (e.g., silica grade, eluent ratio) significantly impact isolated yields .

- Resolution Strategy:

- Replicate Conditions: Compare protocols step-for-step (e.g., NaHCO₃ vs. DIEA as a base in coupling reactions) .

- Analytical Validation: Use ¹H/¹³C NMR to verify purity and identify persistent byproducts .

Stereochemical Considerations

Q. Q4: What strategies ensure stereochemical fidelity during the synthesis of chiral carbamate derivatives?

Methodological Answer:

- Chiral Control:

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) to dictate stereochemistry .

- Protecting Groups: Boc groups stabilize intermediates, reducing racemization during harsh conditions .

- Validation:

- Polarimetry/X-ray Crystallography: Confirm absolute configuration post-synthesis .

Troubleshooting Low Yields

Q. Q5: What are common pitfalls in the final purification of this compound, and how can they be mitigated?

Methodological Answer:

- Issues Identified:

- Byproduct Formation: Incomplete Boc deprotection (e.g., residual TBAF in THF) may leave impurities .

- Solvent Traces: EtOAc/DCM residues can co-elute with the product during chromatography.

- Solutions:

- Double Chromatography: Perform sequential purifications with alternating solvent systems (e.g., hexane/EtOAc → DCM/MeOH) .

- Lyophilization: Remove volatile impurities under high vacuum post-concentration .

Safety and Handling

Q. Q6: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators during synthesis .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of brominated intermediates .

- Emergency Measures:

- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate before disposal .

Advanced Applications in Drug Discovery

Q. Q7: How can this compound serve as a building block in medicinal chemistry?

Methodological Answer:

- Functionalization:

- Case Study:

- Kinase Inhibitors: Analogues with similar frameworks show activity against tyrosine kinases via hydrogen bonding with active-site residues .

Analytical Characterization

Q. Q8: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Primary Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity .

- Mass Spectrometry: HRMS (ESI+) for molecular ion validation .

- Supplementary Methods:

- HPLC-PDA: Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.